Scaffold-Level Target Engagement: ROR1 Kinase Inhibition vs. Inactive Analogs
While direct ROR1 IC50 data for this specific compound are not publicly available, the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide scaffold has been demonstrated to be essential for ROR1 inhibitory activity. In the benchmark study by Li et al. (2025), the optimized derivative 9i retained the benzodioxin-amide scaffold and achieved a ROR1 binding IC50 of 0.78 nM with >100-fold selectivity over c-Kit and AblT315I, in contrast to earlier lead LDR102 (IC50 ~150 nM) which lacked the benzodioxin motif and showed off-target activity [1]. Compounds in the same series lacking the benzodioxin group entirely lost activity (IC50 >10,000 nM). This scaffold-dependent activity profile indicates that the benzodioxin-amide core is a critical pharmacophore, and the target compound, which retains this core, is structurally pre-validated for ROR1 engagement pending confirmatory assay [1].
| Evidence Dimension | ROR1 kinase binding affinity (scaffold validation) |
|---|---|
| Target Compound Data | Not yet reported; scaffold retained |
| Comparator Or Baseline | 9i (optimized benzodioxin-amide): IC50 0.78 nM; LDR102 (no benzodioxin): ~150 nM; Benzodioxin-deleted analogs: >10,000 nM |
| Quantified Difference | Scaffold presence vs. absence: >10,000-fold difference in IC50 |
| Conditions | TR-FRET kinase binding assay, recombinant ROR1 kinase domain, as reported in Li et al. 2025 |
Why This Matters
Procurement of the benzodioxin-amide scaffold provides a pre-validated starting point for ROR1 inhibitor SAR, offering a structurally confirmed core with demonstrated target engagement potential—substituting with a non-benzodioxin analog carries documented risk of complete loss of activity.
- [1] Li, Z., et al. Structure-directing optimization of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 2025, 279, 117053. View Source
